Hypoxanthine

Description

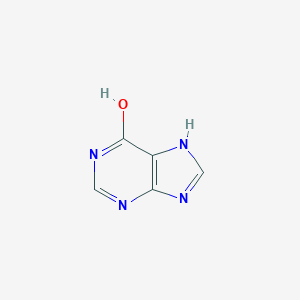

Structure

3D Structure

Properties

IUPAC Name |

1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGQSTZJBFJUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045983 | |

| Record name | Hypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Hypoxanthine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.7 mg/mL | |

| Record name | Hypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68-94-0 | |

| Record name | Hypoxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hypoxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Purin-6-one, 1,9-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Purin-6(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN51YD919 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 °C | |

| Record name | Hypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Scientific Research Applications

Biochemical Marker of Hypoxia

Hypoxanthine is widely recognized as a biomarker for hypoxia, particularly in clinical settings. Elevated levels of this compound have been associated with ischemic conditions, such as stroke and myocardial infarction.

Case Study: Ischemic Stroke

- A study demonstrated that this compound levels correlate with brain edema and midline shift (MLS) in stroke patients. Specifically, intravenous glibenclamide treatment reduced this compound levels by approximately 22.8%, indicating its potential as a therapeutic target in managing ischemic brain injury .

Data Table: this compound Levels in Clinical Studies

Role in Disease Research

This compound has applications in understanding various diseases, particularly those involving metabolic disorders and cancer.

Cancer Research

- This compound is involved in the purine salvage pathway, which is crucial for rapidly dividing cells, including cancer cells. Research into targeting the enzyme this compound-guanine phosphoribosyltransferase (HGPRT) has shown promise in developing therapies against malignancies that rely on this pathway .

Data Table: Applications of this compound in Disease Research

| Disease Type | Application | Mechanism |

|---|---|---|

| Cancer | Targeting HGPRT | Disruption of purine salvage pathway |

| Metabolic Disorders | Biomarker for metabolic stress | Elevated levels indicate tissue hypoxia |

Food Industry Applications

In food science, this compound is used to assess the freshness of meat products. Its concentration increases during spoilage due to the breakdown of nucleic acids.

Case Study: Meat Freshness Assessment

- Research indicates that measuring this compound levels can serve as an indicator of meat freshness, helping to prevent foodborne illnesses .

Data Table: this compound as a Freshness Indicator

| Food Product | Measurement Technique | This compound Levels (µmol/kg) |

|---|---|---|

| Fresh Meat | HPLC | < 5 |

| Spoiled Meat | HPLC | > 20 |

Applications in Electrochemistry

This compound is utilized in biosensors for detecting its concentration in various biological samples. Xanthine oxidase-based amperometric biosensors leverage this compound's enzymatic conversion to measure its levels accurately.

Data Table: Electrochemical Applications

| Biosensor Type | Detection Method | Sensitivity (µM) |

|---|---|---|

| Amperometric Sensor | Xanthine oxidase | < 1 |

| Fluorescent Sensor | Enzyme-linked assay | < 0.5 |

Chemical Reactions Analysis

Oxidation to Xanthine and Uric Acid

Hypoxanthine undergoes sequential oxidation via xanthine oxidoreductase (XOR), a molybdenum-containing enzyme. This reaction is critical in purine catabolism and generates reactive oxygen species (ROS) as byproducts.

Reaction Sequence:

-

This compound → Xanthine

-

Xanthine → Uric Acid

Kinetic Parameters:

| Substrate | Enzyme Form | (µM) | (s⁻¹) |

|---|---|---|---|

| This compound | XDH | 2.5 ± 0.3 | 12.4 ± 1.1 |

| Xanthine | XO | 5.8 ± 0.7 | 8.9 ± 0.8 |

Source: Kinetic studies using milk xanthine oxidase .

Salvage Pathway: Conversion to IMP

This compound is recycled into the nucleotide pool via the salvage enzyme this compound-guanine phosphoribosyltransferase (HGPRT; EC 2.4.2.8).

Reaction:

Enzyme Specificity:

-

HGPRT exhibits broad substrate tolerance, accepting this compound (), guanine (), and xanthine () .

-

Deficiency in HGPRT causes Lesch-Nyhan syndrome, a metabolic disorder characterized by hyperuricemia and neurological defects .

Spontaneous Deamination of Adenine

This compound forms via the non-enzymatic deamination of adenine, a mutagenic process repaired by DNA glycosylases:

Reaction:

-

Mechanism : Hydrolytic deamination at the C6 position, altering base-pairing (this compound pairs with cytosine instead of thymine) .

Microbial Metabolism

In bacteria like Pseudomonas aeruginosa, this compound participates in anaerobic purine salvage:

Key Reactions:

| Reaction | Enzyme | Products |

|---|---|---|

| This compound + PRPP → IMP + PPᵢ | This compound phosphoribosyltransferase | IMP |

| This compound + NAD⁺ + H₂O → Xanthine + NADH | Xanthine dehydrogenase | Xanthine |

Redox Potential and Thermodynamics

The this compound/xanthine/uric acid system exhibits distinct redox potentials, influencing its reactivity:

| Redox Pair | E°' (mV at pH 7.0) |

|---|---|

| This compound/Xanthine | -320 ± 15 |

| Xanthine/Uric Acid | -380 ± 20 |

Source: Electrochemical studies using platinum electrodes .

Pathophysiological Implications

-

ROS Generation : XOR-mediated oxidation produces H₂O₂, contributing to oxidative stress in conditions like ischemia-reperfusion injury .

-

Hyperuricemia : Excessive this compound oxidation elevates uric acid, a risk factor for gout and kidney stones .

-

Cancer Metabolism : this compound accumulation under hypoxia promotes EMT (epithelial-mesenchymal transition) in cancer cells via ROS/MMP-2 signaling .

Experimental Models and Pharmacokinetics

A semi-mechanistic model of this compound metabolism in hypoxia-induced encephalopathy revealed:

-

Salvage vs. Oxidation : ~75% of this compound is salvaged to IMP under physiological conditions, dropping to 68% during hypoxia .

-

Drug Modulation : Allopurinol (XOR inhibitor) reduces uric acid but increases xanthine/hypoxanthine pools, requiring dose optimization .

This synthesis of this compound’s reactivity underscores its dual role as a metabolic intermediate and a biomarker of oxidative stress, with implications for therapeutic targeting in metabolic and inflammatory diseases.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | Molecular Formula | Key Functional Groups | Solubility (Water) | Key Structural Difference from this compound |

|---|---|---|---|---|

| This compound | C₅H₄N₄O | 6-keto, 1H-purin-6(9H)-one | Moderately soluble | Reference compound |

| Xanthine | C₅H₄N₄O₂ | 2,6-diketo | Low solubility | Additional keto group at position 2 |

| Adenosine | C₁₀H₁₃N₅O₄ | Ribose moiety at N9 | Highly soluble | Sugar moiety absent in this compound |

| Uric Acid | C₅H₄N₄O₃ | 2,6,8-triketo | Insoluble | Three keto groups vs. one in this compound |

| Inosine | C₁₀H₁₂N₄O₅ | Ribose moiety + 6-keto | Soluble | Glycosidic bond distinguishes from free this compound |

Biochemical Roles and Metabolic Pathways

This compound vs. Xanthine :

- This compound vs. Adenosine: Adenosine is transported by equilibrative nucleoside transporters (ENTs) with higher affinity than this compound. In rat microvascular endothelial cells (MVECs), ENT2 mediates this compound influx/efflux, while adenosine uses ENT1 . In Plasmodium, tubercidin (an adenosine analog) competes with this compound uptake but with distinct inhibition constants (Ki: 2.5–8-fold differences) .

- This compound vs. Inosine: Inosine is the nucleoside form of this compound. Degradation of inosine by purine nucleoside phosphorylase (PNP) releases this compound .

Transport Mechanisms

Key Insight : PfENT1 inhibitors block this compound uptake in Plasmodium but show reduced efficacy in high-hypoxanthine media, suggesting compensatory pathways .

Pharmacological and Clinical Implications

- Antimalarial Drug Targets : this compound incorporation assays ([³H]-hypoxanthine) are standard for assessing antimalarial drug efficacy. Compounds like artemisinin show >99% growth inhibition in these assays .

- Neuroprotection vs. Neurotoxicity : this compound’s dual role—neurotoxic in rat striatum but neuroprotective in rabbit brain injury—highlights context-dependent effects .

Analytical Differentiation

- Electrochemical Detection : Adsorptive stripping voltammetry distinguishes this compound (-0.800 V) from xanthine (-0.150 V) via copper complexation .

- LC-MS/MS : this compound is detected in positive ion mode ([M+H]⁺), unlike xanthine ([M-H]⁻), enabling simultaneous quantification in biological fluids .

Data Tables

Table 1: Inhibition Constants (Ki) of Purine Analogs for PfENT1

| Compound | Ki (µM) vs. This compound | Relative Potency |

|---|---|---|

| Tubercidin | 8.2 ± 0.9 | 1x |

| Iodotubercidin | 0.8 ± 0.1 | 10x |

| MT-Tubercidin | 20.5 ± 2.3 | 0.4x |

| Adenosine | 7.9 ± 1.1 | 1.04x |

Source :

Preparation Methods

Chemical Synthesis of Hypoxanthine Derivatives

This compound derivatives are synthesized via multistep organic reactions, as detailed in patent US6849735B1. Key steps include:

a. Hydrolysis and Neutralization

- Base Hydrolysis : this compound derivatives are synthesized by hydrolyzing intermediates (e.g., 6-mercaptopurine) under basic conditions (40–60°C, 10 hours in NaOH).

- Neutralization : Quaternary ammonium intermediates are neutralized in water:ethanol (9:1) at pH 10.0 using aqueous bases.

- Hydrogenolysis : Removal of protective groups (e.g., benzyloxycarbonyl) via palladium-catalyzed hydrogenolysis in tetrahydrofuran (THF) at room temperature.

c. Condensation and Cyclization

- Triethyl Orthoformate Reaction : Forms the purine ring by condensing 5-aminoimidazole-4-carboxamide derivatives with triethyl orthoformate.

Table 1: Reaction Conditions for Key Synthesis Steps

| Step | Reagents/Conditions | Yield Optimization Factors |

|---|---|---|

| Hydrolysis | NaOH, 40–60°C, 10 hrs | Temperature control, excess base |

| Neutralization | Aqueous base, pH 10.0 | Solvent ratio (water:ethanol = 9:1) |

| Hydrogenolysis | Pd catalyst, THF/MeOH | Catalyst concentration, time |

| Cyclization | Triethyl orthoformate, 80–100°C | Reaction duration (2–4 hrs) |

Preparation of this compound Solutions for Analytical Use

This compound solutions are critical for quality control in pharmaceuticals and metabolomics. Key protocols include:

a. Stock and Calibration Solutions

- Stock Solution : 0.74 mg this compound dissolved in methanol to prepare 100 μg/mL stock.

- Calibration Standards : Serial dilutions (10–5,000 ng/mL) using formic acid:methanol (1:500) with 250 ng/mL 6-mercaptopurine as an internal standard.

b. Quality Control (QC) Samples

Table 2: this compound Solution Preparation Parameters

| Component | Concentration Range | Solvent System |

|---|---|---|

| Stock Solution | 100 μg/mL | Methanol |

| Calibration Standards | 10–5,000 ng/mL | Formic acid:methanol (1:500) |

| QC Samples | 20–3,750 ng/mL | Plasma-free matrix + internal standard |

This compound Preparation in Biomedical Research

In stroke studies, this compound is administered intravenously to investigate its metabolic effects:

- Animal Models : Mice receive 135 mg/kg this compound via tail vein injection post-ischemia.

- Formulation : this compound dissolved in saline or PBS, filtered through 0.22 μm membranes for sterility.

- This compound exacerbates blood-brain barrier (BBB) leakage in ischemic stroke models, increasing infarct volume by 35% compared to controls.

Q & A

Q. What are the standard methodologies for detecting hypoxanthine in biological matrices, and how do they differ in sensitivity?

this compound detection typically employs spectrophotometric, chromatographic, or biosensor-based methods. For instance, DMS-MS (differential mobility spectrometry-mass spectrometry) offers rapid analysis with ~87% accuracy in urine samples, validated against LC-MS (liquid chromatography-mass spectrometry) . Microfluidic paper-based biosensors provide a cost-effective alternative, achieving a detection limit of 1.8 mg/L using colorimetric analysis with ImageJ software . Automated systems like flow-through spectrophotometry enable high-throughput quantification in food samples, leveraging xanthine oxidase to convert this compound to uric acid for absorbance measurement at 290 nm .

Q. How is this compound utilized as a biomarker in radiation exposure studies?

this compound serves as a radiation biomarker in nonhuman primates (NHPs), showing a 2.76-fold increase post-exposure (10 Gy) via DMS-MS, correlating with LC-MS results (2.59-fold) . Experimental protocols involve spiking human urine with this compound and internal standards to validate accuracy (relative error: ~13.1%) and ensure matrix compatibility. Calibration curves must cover biologically relevant ranges to account for inter-sample variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification between DMS-MS and LC-MS?

Discrepancies arise from matrix effects, ionization efficiency, and sample preparation. For example, DMS-MS validation in NHP urine showed slight deviations (2.76 vs. 2.59-fold change) compared to LC-MS, attributed to differences in SCX-SPE (strong cation exchange solid-phase extraction) protocols . Mitigation strategies include:

Q. What experimental variables influence this compound accumulation in postmortem or stored biological samples?

this compound levels in stored shrimp muscle correlate with ATP degradation, increasing significantly after 48 hours at low temperatures. Experimental designs must control for:

- Storage duration : Extended periods (e.g., 10 days) enhance accumulation .

- Temperature : Hypoxic conditions accelerate adenosine monophosphate (AMP) breakdown to this compound .

- Sample type : Urine matrices require SPE cleanup to mitigate interference, while meat samples need enzymatic inactivation to prevent post-collection this compound generation .

Q. How can this compound’s role as a quality marker in pharmaceuticals be validated despite its instability?

Integrated strategies like the standard addition method and multi-level pharmacokinetics address instability. For example, in Shuxuetong injection analysis, this compound was quantified via LC-MS/MS with deuterated internal standards to correct for degradation. Multi-level pharmacokinetic modeling further distinguishes endogenous vs. exogenous this compound, ensuring accurate quality control .

Q. What computational tools improve this compound identification in untargeted metabolomics?

Software like MetaboKit leverages MS/MS spectral matching to distinguish this compound from isomers (e.g., inosine). In DDA (data-dependent acquisition) mode, MetaboKit reduced false positives by prioritizing this compound peaks with confirmed fragmentation patterns (e.g., m/z = 137.045 at 1.6 min retention time) .

Methodological Considerations

Q. What validation protocols are critical for this compound analysis in complex matrices?

- Recovery tests : Spiked samples (e.g., meat or urine) should achieve 85–110% recovery rates .

- Inter-laboratory comparisons : Cross-validate results using shared reference materials (e.g., NIST standards) .

- Dynamic range calibration : Ensure linearity across expected concentrations (e.g., 5–40 mg/L for biosensors) .

Q. How do forensic researchers model this compound’s correlation with postmortem intervals (PMI)?

Studies use regression analysis on this compound levels in vitreous humor or tissue, accounting for ambient temperature and body mass. For instance, PMI estimation in humans requires species-specific calibration due to interspecies metabolic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.